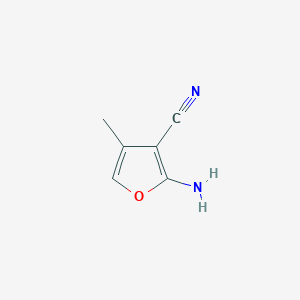
2-氨基-4-甲基呋喃-3-腈
描述
2-Amino-4-methylfuran-3-carbonitrile (AMFC) is an organic compound that has been studied for its potential applications in various fields of science. AMFC has been found to have a wide range of biological and chemical properties, including the ability to act as a catalyst in organic synthesis reactions. Additionally, AMFC has been studied for its potential use as a drug, as well as its ability to act as a chelating agent and a ligand in coordination chemistry.
科学研究应用
杂环化合物的合成
2-氨基-4-甲基呋喃-3-腈是合成各种杂环化合物的关键中间体。这些结构由于存在于许多具有生物活性的分子中而具有重要意义。 该化合物的官能团允许进行一系列后续转化,使其成为药物化学中通用的构建模块 .
药理学特性
该化合物是已知为 2-氨基-4H-吡喃-3-腈的结构核心基序的一部分,由于其潜在的药理学特性而受到关注。 研究探索了其在药物发现中的应用,尤其是由于其广泛的生物活性 .
荧光分子传感器
2-氨基-4-甲基呋喃-3-腈的衍生物已被研究用于其作为荧光分子传感器的适用性。这些传感器用于监测光聚合过程,比某些市售探针提供更高的灵敏度。 它们在光聚合中既充当传感器又充当共引发剂,突出了其在材料科学中的重要性 .
光聚合加速
该化合物的衍生物已显示出加速阳离子光聚合过程的功效。 它们特别有效地用作二苯基碘鎓盐引发剂的長波长共引发剂,这在开发先进的光聚合材料中是一个有价值的属性 .
催化
2-氨基-4-甲基呋喃-3-腈衍生物已用作合成其他重要化合物的双功能催化剂。 它们的稳定性和反应性使其适合在催化过程中重复使用,而不会显着改变结构或活性 .
抗菌活性
虽然与 2-氨基-4-甲基呋喃-3-腈没有直接关系,但其结构类似物已被设计和合成以用于其抗菌活性。 这表明该化合物有可能被修饰并应用于开发新的抗菌剂 .
属性
IUPAC Name |
2-amino-4-methylfuran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEZLDLJNUPTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451999 | |
| Record name | 2-AMINO-4-METHYL-3-FURONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-87-3 | |
| Record name | 2-AMINO-4-METHYL-3-FURONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-methylfuran-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of the product formed from the reaction between malononitrile and hydroxyacetone?
A1: The reaction between malononitrile and hydroxyacetone primarily yields a dimeric structure, confirmed through X-ray structure analysis []. This dimer, denoted as 3 in the research paper, is the dominant form of the product. While a monomeric form (1a) of 2-Amino-4-methylfuran-3-carbonitrile is theoretically possible, the research primarily focuses on the dimer and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















